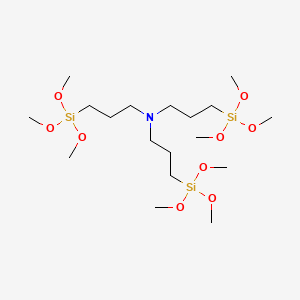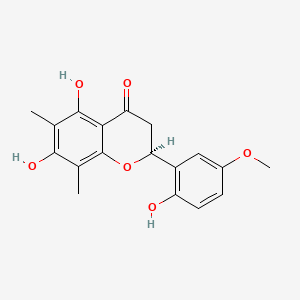
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-(2-hydroxy-5-methoxyphenyl)-6,8-dimethyl-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-(2-hydroxy-5-methoxyphenyl)-6,8-dimethyl-, (S)- is a complex organic compound belonging to the class of benzopyrans. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one derivatives typically involves the cyclization of appropriate precursors under specific conditions. Common methods include:
Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form the benzopyran ring.
Cyclization Reactions: Using catalysts such as acids or bases to promote the formation of the benzopyran structure.
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Continuous Flow Synthesis: A method that allows for the continuous production of the compound, improving efficiency and scalability.
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents.
Substitution: Replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Acids like sulfuric acid or bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, these compounds are studied for their unique structural properties and potential as building blocks for more complex molecules.
Biology
In biology, they are investigated for their interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine
In medicine, 4H-1-Benzopyran-4-one derivatives are explored for their potential therapeutic effects, such as anti-inflammatory, antioxidant, and anticancer activities.
Industry
In industry, these compounds may be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to their observed effects. For example, they may inhibit enzymes involved in inflammation or oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Flavonoids: A class of compounds with similar benzopyran structures, known for their antioxidant properties.
Coumarins: Another class of benzopyran derivatives with diverse biological activities.
Uniqueness
4H-1-Benzopyran-4-one derivatives are unique due to their specific substituents, which can influence their biological activity and chemical reactivity. The presence of hydroxyl and methoxy groups, as well as the specific stereochemistry, can significantly impact their interactions with biological targets.
Properties
CAS No. |
82051-52-3 |
|---|---|
Molecular Formula |
C18H18O6 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
(2S)-5,7-dihydroxy-2-(2-hydroxy-5-methoxyphenyl)-6,8-dimethyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H18O6/c1-8-16(21)9(2)18-15(17(8)22)13(20)7-14(24-18)11-6-10(23-3)4-5-12(11)19/h4-6,14,19,21-22H,7H2,1-3H3/t14-/m0/s1 |
InChI Key |
LQXKAIKFJZYCKC-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=C(C=CC(=C3)OC)O)C)O |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=C(C=CC(=C3)OC)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


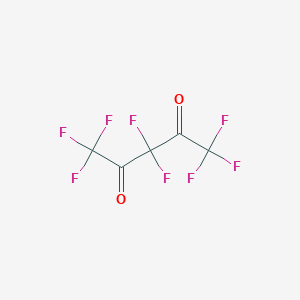
![9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14407656.png)
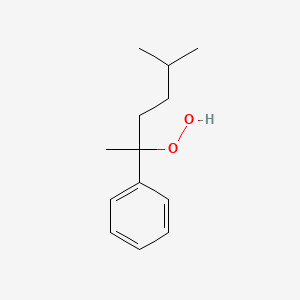
![6,6-Bis(phenylsulfanyl)bicyclo[3.1.0]hexane](/img/structure/B14407664.png)
![2-[(Methanesulfinyl)methyl]-1-phenylbutane-1,3-dione](/img/structure/B14407686.png)
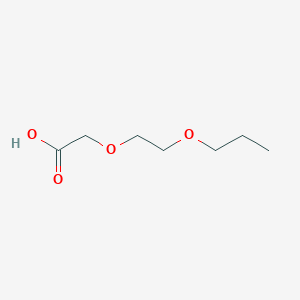

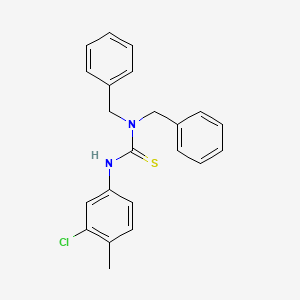
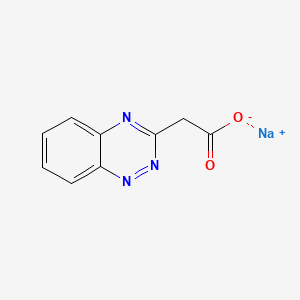
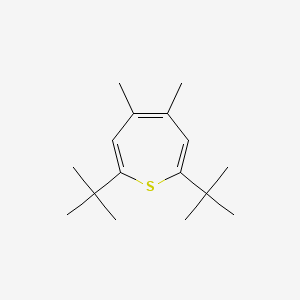
![2-[(E)-{Phenyl[2-(4-sulfophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14407708.png)
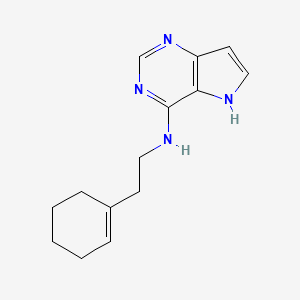
![(1S,3R)-5,10-Dimethoxy-1,3-dimethyl-3,4-dihydro-1H-naphtho[2,3-c]pyran](/img/structure/B14407735.png)
